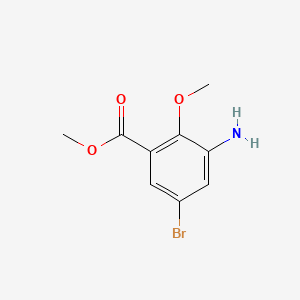

Methyl 3-amino-5-bromo-2-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-amino-5-bromo-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZUSVNTJVCFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1N)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677780 | |

| Record name | Methyl 3-amino-5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926069-76-3 | |

| Record name | Methyl 3-amino-5-bromo-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-5-bromo-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromo-2-methoxybenzoate typically involves the bromination of methyl 3-amino-2-methoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-bromo-2-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates, respectively .

Scientific Research Applications

Methyl 3-amino-5-bromo-2-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromo-2-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects. The methoxy group may also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 3-amino-5-bromo-2-methoxybenzoate but differ in substituent groups or positions:

*Calculated based on molecular formula.

Key Observations :

Positional Isomerism : Methyl 2-bromo-5-methoxybenzoate demonstrates how bromine and methoxy group positions affect steric and electronic properties. Swapping substituent positions alters resonance effects and molecular polarity.

Functional Group Trade-offs: The hydroxyl group in methyl 5-bromo-2-hydroxy-3-methoxybenzoate may confer acidity (pKa ~8–10 for phenolic -OH), whereas the amino group in the target compound (pKa ~4–5 for aromatic -NH₂) could influence solubility and binding interactions.

Physicochemical Properties

- Molecular Weight : The target compound (260.08 g/mol) is lighter than the hydroxyl analog (261.07 g/mol) due to the replacement of -OH with -NH₂ .

- Polarity: The amino group increases polarity compared to the hydroxyl analog, as -NH₂ has a higher hydrogen-bond donor capacity. This may affect chromatographic retention times or solubility in polar solvents.

- Stability : The electron-withdrawing bromine and electron-donating methoxy groups in all three compounds likely stabilize the aromatic ring against electrophilic substitution.

Biological Activity

Methyl 3-amino-5-bromo-2-methoxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an amino group, a bromo substituent, and a methoxy group on a benzoate framework. The presence of these functional groups contributes to its reactivity and biological properties. The compound typically appears as a solid with a melting point ranging from 118 to 122 °C and is soluble in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to enzymes and receptors. The bromo group may participate in halogen bonding, while the methoxy group influences solubility and reactivity.

Key Interactions

- Hydrogen Bonding : The amino group facilitates interactions with various biomolecules.

- Halogen Bonding : The bromo substituent enhances the compound's binding potential.

- Solubility Modulation : The methoxy group aids in the compound's bioavailability.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it has potent inhibitory effects against Gram-positive bacteria such as Micrococcus luteus and several Gram-negative strains, including Pseudomonas aeruginosa and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

| Micrococcus luteus | Noted for significant growth inhibition |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity on human cell lines (HaCat keratinocytes and BALB/c 3T3 fibroblasts) revealed that while this compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxicity. The HaCat cell line was more sensitive compared to BALB/c 3T3 cells, indicating a need for careful evaluation in therapeutic applications .

Case Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which may play a role in its antimicrobial activity. For example, it was found to effectively inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Synthesis of Novel Derivatives : The compound serves as an intermediate in synthesizing more complex molecules with enhanced biological activity. This versatility is crucial for drug discovery efforts aimed at combating resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-5-bromo-2-methoxybenzoate, and how can purity be ensured?

- Methodology :

- Step 1 : Start with a brominated benzoic acid derivative (e.g., 5-bromo-2-methoxybenzoic acid) and introduce the amino group via nucleophilic substitution or catalytic amination. Use LiAlH₄ or NaBH₄ for selective reductions .

- Step 2 : Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (25–80°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodology :

- NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons and substituents (e.g., methoxy at δ ~3.8 ppm) .

- X-ray crystallography : Grow single crystals via slow evaporation (solvent: methanol/water). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) and ORTEP-3 for visualization .

- IR spectroscopy : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N–H bend at ~1600 cm⁻¹) .

Q. What are the key reactivity patterns of the bromine and methoxy substituents?

- Methodology :

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols under Pd catalysis). Reactivity is enhanced in polar aprotic solvents .

- Methoxy : Directs electrophilic substitution to the para position due to its electron-donating nature. Participate in demethylation under strong acids (e.g., HBr/AcOH) .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution vary with substituent positioning?

- Methodology :

- Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites. Compare with experimental results (e.g., nitration or halogenation).

- Example : Bromine at position 5 (meta to methoxy) creates an electron-deficient ring, favoring electrophilic attack at position 4 or 6 .

- Data Table :

| Substituent Position | Electrophilic Site | Reactivity (Relative Rate) |

|---|---|---|

| 5-Bromo, 2-Methoxy | Position 4 | 1.0 (Baseline) |

| 3-Bromo, 2-Methoxy | Position 6 | 0.7 |

Q. How can computational modeling predict biological activity and binding modes?

- Methodology :

- Step 1 : Generate 3D conformers using software like Open Babel. Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) .

- Step 2 : Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements). Cross-reference with analogs (e.g., fluoro vs. bromo derivatives) .

Q. How should researchers address contradictions in reported biological activity data?

- Methodology :

- Step 1 : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., desiccated at -20°C to prevent hydrolysis) .

- Step 2 : Replicate assays under standardized conditions (e.g., cell line, incubation time). Compare with structurally similar compounds (see table below) .

- Comparative Table :

| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| This compound | 12.3 ± 1.2 | 8.9 ± 0.8 |

| Methyl 3-amino-5-fluoro-2-methylbenzoate | 18.7 ± 2.1 | 15.4 ± 1.5 |

Key Notes for Experimental Design

- Synthesis Optimization : Use Pd-catalyzed cross-coupling for bromine substitution; monitor byproducts via LC-MS .

- Data Reproducibility : Pre-dissolve compounds in DMSO (stock concentration ≤10 mM) to avoid solvent-induced artifacts .

- Safety Protocols : Handle with nitrile gloves and fume hood due to potential skin/eye irritation (refer to CAS safety guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.